Ylide Formation vs. Non-Esterified 4-Oxothiane
Methyl 4-oxothiane-3-carboxylate uniquely functions as a CH-acid to form stable phosphorus ylides, a critical intermediate for intramolecular Wittig reactions leading to functionalized thiopyrans. The non-esterified analog, 4-oxothiane (CAS 1072-72-6), lacks the requisite acidic proton at the 3-position and cannot participate in this transformation, limiting its synthetic utility to the simpler, non-functionalized thiopyran-4-one core [1].
| Evidence Dimension | Ability to form phosphorus ylide intermediate |
|---|---|
| Target Compound Data | Capable (CH-acid at 3-position) |
| Comparator Or Baseline | 4-Oxothiane (CAS 1072-72-6) |
| Quantified Difference | Qualitative difference in chemical reactivity; ylide formation is reported only for the target compound. |
| Conditions | Reaction with acetylenic esters in the presence of triphenylphosphine. |
Why This Matters
This reactivity provides a distinct synthetic pathway to generate complex thiopyran derivatives not accessible from the simpler 4-oxothiane scaffold, making it a necessary procurement for this specific synthetic route.
- [1] Asghari, S., & Pasha, G. F. (2016). Organosulfur phosphonium salt-mediated synthesis of functionalized thiopyran derivatives. *Phosphorus, Sulfur, and Silicon and the Related Elements*, 191(8), 1088-1091. View Source
